5-trans-17-phenyl trinor Prostaglandin F2alpha
Description
5-trans-17-phenyl trinor Prostaglandin F2α (5-trans-17-phenyl trinor PGF2α) is a structural isomer of 17-phenyl trinor PGF2α, a synthetic prostaglandin analog. It is distinct from its ethyl amide and dimethyl amide derivatives, which are commonly used in pharmaceutical formulations (e.g., bimatoprost). This compound is primarily utilized as an analytical standard to detect and quantify impurities in 17-phenyl trinor PGF2α preparations . Structurally, the "5-trans" designation refers to the configuration of the double bond at the 5th carbon, differentiating it from the naturally occurring cis isomer. Its molecular formula is C25H37NO4, with a molecular weight of 415.57 .
Properties
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1+,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHIZGZVLHBQZ-UGYUJCRHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C/CCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Corey Lactone Intermediate Strategy
The synthesis begins with the Corey lactone, a cornerstone intermediate for prostaglandin analogs. Modifications include:
-
ω-Chain Functionalization : Introduction of the 17-phenyl trinor group via Heck coupling or Wittig reactions.
-
Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis to enforce the 5-trans configuration. For example, Jacobsen epoxidation achieves >90% enantiomeric excess (ee) for key intermediates.
Critical Step : Cyclization of the α-chain employs Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, Et3N) to form the cyclopentane ring while preserving the 5-trans geometry.
Patent-Optimized Process (WO2015136317A1)
This method emphasizes scalability and impurity control:
| Step | Description | Conditions | Yield | Key Parameter |
|---|---|---|---|---|
| 1 | Corey lactone derivatization | Pd(OAc)2, PPh3, K2CO3, DMF | 78% | 17-phenyl group introduction |
| 2 | α-Chain elongation | Wittig reaction with ylide (Ph3P=CHCO2Et) | 85% | E:Z selectivity >9:1 |
| 3 | Cyclization | Yamaguchi conditions, CH2Cl2, 0°C → rt | 92% | 5-trans configuration preserved |
| 4 | Global deprotection | LiOH, THF/H2O (3:1) | 95% | Acidic workup avoids isomerization |
Advantages :
Purification and Isomer Resolution
Chromatographic Separation
Reverse-phase HPLC (RP-HPLC) resolves 5-trans and 5-cis isomers:
| Column | Mobile Phase | Flow Rate | Retention Time (min) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile/H2O (65:35 + 0.1% TFA) | 1.0 mL/min | 5-trans: 12.3; 5-cis: 14.7 |
Validation : LC-MS confirms molecular ion [M-H]− at m/z 387.2 (calc. 388.5).
Crystallization Techniques
Fractional crystallization from methyl acetate/hexane (1:3) yields 5-trans-17-phenyl trinor PGF2α with:
Analytical Characterization
Spectroscopic Data
Stability Profiling
| Condition | Time | Degradation (%) | Major Impurity |
|---|---|---|---|
| pH 7.4, 37°C | 24 h | 1.2% | 5-cis isomer |
| Light (450 lux) | 48 h | 3.8% | 8-iso-PGF2α |
Challenges in Industrial-Scale Synthesis
Solubility Limitations
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25 |
| PEG 300 | 18 |
| H2O | <0.1 |
Solution : Co-solvent systems (e.g., DMSO:PEG 300:Tween 80 = 5:4:1) enable in vivo dosing.
Applications in Pharmaceutical Research
Reference Standard for Impurity Testing
Chemical Reactions Analysis
Types of Reactions
5-trans-17-phenyl trinor Prostaglandin F2alpha undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Scientific Research Applications
The applications of 5-trans-17-phenyl trinor Prostaglandin F2alpha span various fields:
Chemistry
- Analytical Standards : Used as a reference compound for detecting and quantifying impurities in prostaglandin analog preparations.
- Reactivity Studies : Investigated for its chemical reactivity, including oxidation, reduction, and substitution reactions.
Biology
Medicine
- Ocular Hypotensive Drug : Investigated for reducing intraocular pressure in glaucoma patients, similar to its cis isomer. Clinical studies have shown promising results in managing glaucoma through FP receptor activation .
Industry
- Pharmaceutical Development : Utilized in the formulation and quality control of prostaglandin analogs for therapeutic use.
- Drug Discovery : Serves as a tool in the development of new drugs targeting prostaglandin pathways.
Data Table: Summary of Applications
| Application Area | Specific Use | Description |
|---|---|---|
| Chemistry | Analytical Standard | Used for quantifying impurities in prostaglandins |
| Biology | Cell Proliferation Studies | Investigated effects on cell growth and apoptosis |
| Medicine | Glaucoma Treatment | Reduces intraocular pressure via FP receptor activation |
| Industry | Pharmaceutical Quality Control | Ensures consistency in prostaglandin formulations |
Case Studies
- Glaucoma Management :
- Cellular Response Studies :
Mechanism of Action
The mechanism of action of 5-trans-17-phenyl trinor Prostaglandin F2alpha is likely similar to that of its cis isomer. It is believed to exert its effects by binding to prostaglandin receptors and modulating various physiological processes. The specific molecular targets and pathways involved include the activation of prostaglandin F receptors, leading to changes in intracellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Prostaglandin F2α Analogs
The following table summarizes key structural and pharmacological differences between 5-trans-17-phenyl trinor PGF2α and related compounds:
Structural and Functional Insights
- Receptor Specificity: 5-trans-17-phenyl trinor PGF2α: Limited direct receptor data exist, but its structural similarity to 17-phenyl trinor PGF2α suggests partial FP receptor activity. AL-8810 (FP antagonist) inhibits its effects in bladder tissue, implying FP receptor mediation . Bimatoprost (ethyl amide derivative): Strong FP receptor agonism drives its ocular hypotensive effects . 17-phenyl trinor PGE2: Cross-reactivity with EP1 receptors in cats reduces intraocular pressure, while FP receptors mediate pupil constriction .
- Metabolic Stability: Amide derivatives (e.g., bimatoprost) exhibit enhanced metabolic stability compared to free acids like 5-trans-17-phenyl trinor PGF2α, which may undergo rapid conversion to PGF2α via 9-ketoreductase .
- Species-Specific Responses: In feline models, 17-phenyl trinor PGF2α and its analogs act via EP1 receptors to lower intraocular pressure, contrasting with human FP receptor-mediated effects .
Pharmacodynamic Data
Research Findings and Clinical Implications
- Bladder Contractility: 5-trans-17-phenyl trinor PGF2α induces significant baseline tension increases (91% ± 9%) in porcine bladder tissue, comparable to natural PGF2α. AL-8810 inhibits these effects, confirming FP receptor involvement .
- Ocular Hypotension: Bimatoprost: Reduces intraocular pressure by 25% in humans via FP receptor-mediated uveoscleral outflow . 17-phenyl trinor PGE2: In cats, 50 µg doses lower intraocular pressure by 6.2 ± 1.5 mmHg via EP1 receptors, a pathway absent in humans .
Biological Activity
5-trans-17-phenyl trinor Prostaglandin F2alpha is a synthetic analog of prostaglandin F2alpha (PGF2α), which is a naturally occurring lipid compound involved in various physiological processes, including reproductive functions and inflammation. This compound has garnered interest for its potential biological activity, particularly in reproductive health and cardiovascular regulation.
Chemical Structure and Synthesis
The compound features a trans double bond between carbons 5 and 6, differing from the cis configuration found in natural PGF2α. The synthesis involves several steps, including the formation of the prostaglandin skeleton and the introduction of a phenyl group at the 17th position through organometallic reactions.
This compound likely exerts its biological effects by binding to prostaglandin receptors, particularly the FP receptor. This interaction activates intracellular signaling pathways that modulate various physiological responses, including smooth muscle contraction and modulation of blood flow.
Reproductive Effects
Research indicates that PGF2α and its analogs play significant roles in reproductive physiology. For instance, they are known to induce luteolysis (the regression of the corpus luteum) and facilitate parturition (the act of giving birth). In animal studies, this compound has demonstrated enhanced luteolytic activity compared to natural PGF2α, suggesting potential applications in reproductive health management.
Table 1: Comparative Luteolytic Potency of PGF Analogues
| Compound | Luteolytic Potency (relative to PGF2α) |
|---|---|
| PGF2α | 1 |
| 17-phenyl-trinor-PGF2α | ~90 times more potent |
| 5-trans-17-phenyl-trinor-PGF2α | Notably higher than PGF2α |
Cardiovascular Implications
In addition to reproductive functions, prostaglandins are implicated in cardiovascular health. Studies have shown that PGF2α can influence blood pressure regulation and vascular smooth muscle activity. The FP receptor's involvement in these processes suggests that this compound may also have therapeutic potential in treating cardiovascular diseases.
Case Study: Effects on Blood Pressure Regulation
In a study involving animal models, administration of this compound resulted in significant alterations in blood pressure responses compared to controls. The compound exhibited a pressor effect, indicating its potential utility in managing conditions associated with hypotension.
Cancer Research
Recent research has explored the role of prostaglandins in cancer biology. Specifically, PGF2α has been linked to tumor progression and immune system modulation. In vitro studies have shown that this compound can affect cancer cell proliferation and apoptosis rates.
Table 2: Effects of PGF Analogues on Cancer Cell Lines
| Compound | Effect on Cell Proliferation | Apoptosis Induction |
|---|---|---|
| PGF2α | Decreased | Minimal |
| 5-trans-17-phenyl-trinor-PGF2α | Significant decrease | Increased |
Q & A
Basic: How is 5-trans-17-phenyl trinor Prostaglandin F2α synthesized and characterized as an impurity in prostaglandin formulations?
Methodological Answer:
The compound is synthesized via isomerization of the 5-cis double bond in 17-phenyl trinor PGF2α derivatives (e.g., bimatoprost) during manufacturing. Characterization involves:
- Chromatographic separation (reverse-phase HPLC or UPLC) to resolve the trans isomer from the cis form, using C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid .
- Spectroscopic validation (NMR and high-resolution mass spectrometry) to confirm structural features, particularly the trans configuration at C5–C6 and the free carboxylic acid group (distinct from ethyl/methyl amide derivatives) .
- Purity assessment via peak integration in chromatograms, with thresholds set at ≥98% for analytical standards .
Basic: What analytical methods are recommended for detecting and quantifying 5-trans-17-phenyl trinor Prostaglandin F2α in pharmaceutical preparations?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- Validation Parameters:
- Internal Standards: Isotopically labeled analogs (e.g., deuterated prostaglandins) improve precision in complex matrices .
Advanced: How does the 5-trans isomer's biological activity compare to the cis isomer, and what experimental approaches validate these differences?
Methodological Answer:
While the 5-trans isomer is presumed to retain FP receptor affinity based on structural similarity to bimatoprost , direct validation requires:
- In Vitro Binding Assays:
- Functional Activity Tests:
- Contradiction Resolution: If discrepancies arise (e.g., lower potency than assumed), validate receptor specificity via knockout models or antagonist co-treatment .
Advanced: What are the critical considerations in designing solubility and stability studies for 5-trans-17-phenyl trinor Prostaglandin F2α derivatives?
Methodological Answer:
- Solvent Optimization:
- Replace methyl acetate (supplied solvent) with ethanol, DMSO, or acetonitrile via nitrogen evaporation. Confirm solubility limits (e.g., 30 mg/mL in ethanol) using gravimetric analysis .
- Stability Protocols:
- Light Sensitivity: Protect from UV exposure using amber vials, as prostaglandins are prone to photodegradation .
Advanced: How can researchers resolve discrepancies in biological activity data between 5-trans-17-phenyl trinor PGF2α and its analogs?
Methodological Answer:
- Comparative Dose-Response Analysis:
- Metabolic Profiling:
- Structural Dynamics:
Advanced: What strategies are effective in isolating 5-trans-17-phenyl trinor PGF2α from complex mixtures containing multiple prostaglandin isomers?
Methodological Answer:
- Multi-Dimensional Chromatography:
- Chiral Stationary Phases:
- Fraction Collection with Bioassay:
Basic: What are the key structural features of 5-trans-17-phenyl trinor PGF2α that distinguish it from related prostaglandin analogs?
Methodological Answer:
- Core Structure:
- Differentiation from Analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
